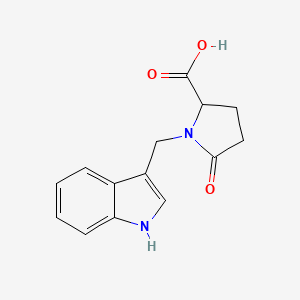
1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-((1H-indol-3-il)metil)-5-oxopirrolidina-2-carboxílico es un compuesto que presenta un grupo indol, un sistema heterocíclico importante en productos naturales y fármacos. Los derivados del indol son conocidos por sus diversas actividades biológicas y están presentes en muchos productos naturales, incluidas las alcaloideas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados del indol, incluido el ácido 1-((1H-indol-3-il)metil)-5-oxopirrolidina-2-carboxílico, suele implicar procesos de varios pasos. Un método común incluye la reacción del indol-3-carbaldehído con reactivos adecuados para formar el producto deseado. Por ejemplo, la reacción del indol-3-carbaldehído con dihidrofurano en presencia de un catalizador puede producir el compuesto objetivo .
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos suelen implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y pueden conducir a procesos de producción más eficientes .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-((1H-indol-3-il)metil)-5-oxopirrolidina-2-carboxílico puede sufrir varios tipos de reacciones químicas, entre ellas:
Oxidación: El grupo indol se puede oxidar en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo indol.
Sustitución: Las reacciones de sustitución electrofílica son comunes debido a la naturaleza rica en electrones del anillo indol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos para reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo implican disolventes y temperaturas específicas para lograr los resultados deseados .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del anillo indol puede conducir a la formación de derivados del ácido indol-3-carboxílico, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo indol .
Aplicaciones Científicas De Investigación
El ácido 1-((1H-indol-3-il)metil)-5-oxopirrolidina-2-carboxílico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 1-((1H-indol-3-il)metil)-5-oxopirrolidina-2-carboxílico implica su interacción con dianas moleculares y vías específicas. El grupo indol puede unirse a varios receptores y enzimas, modulando su actividad. Esta interacción puede conducir a cambios en los procesos celulares, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados del indol, como el ácido indol-3-carboxílico, el ácido indol-3-acético y el indol-3-aldehído .
Singularidad
El ácido 1-((1H-indol-3-il)metil)-5-oxopirrolidina-2-carboxílico es único debido a su estructura específica, que combina el grupo indol con un anillo pirrolidina. Esta estructura única contribuye a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13-6-5-12(14(18)19)16(13)8-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,12,15H,5-6,8H2,(H,18,19) |
Clave InChI |
POFGGCBPVCNVHO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)

![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)

![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)






